Method 1: Alkylation of 2-Chloropyridine: One common method involves reacting 2-chloropyridine with the appropriate piperidin-4-ylmethanol derivative in the presence of a base such as potassium carbonate or sodium hydride. []
Method 2: Reductive Amination: An alternative approach involves a reductive amination reaction between 2-pyridinecarboxaldehyde and the corresponding piperidin-4-one derivative. This reaction typically utilizes a reducing agent like sodium borohydride or sodium cyanoborohydride. []
Molecular Structure Analysis
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: This study revealed that the cyano group of the compound forms a hydrogen bond with Lys661, a crucial residue for LSD1's catalytic activity. The piperidine ring interacts with Asp555 and Asn540 side chains in two conformations, and the 4-methylphenyl group binds within a hydrophobic pocket in the catalytic center. []
Chemical Reactions Analysis
N-Alkylation: The nitrogen atom of the piperidine ring can undergo alkylation with alkyl halides or other suitable electrophiles to introduce diverse substituents. []
Metal Complexation: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, creating metal complexes with potentially interesting properties. []
Mechanism of Action
LSD1 Inhibition: Compounds containing the 2-(Piperidin-4-ylmethoxy)pyridine scaffold, such as 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, have shown potent inhibition of LSD1, a flavin-dependent amine oxidase that catalyzes the demethylation of histones. This inhibition is suggested to occur through competition with the dimethylated H3K4 substrate. []
Oxytocin Antagonism: Modifications to the acetylpiperidine terminus of an existing oxytocin antagonist (L-371,257) by incorporating various pyridine N-oxide groups, a modification related to the 2-(Piperidin-4-ylmethoxy)pyridine scaffold, resulted in compounds with enhanced pharmacokinetic profiles and oral bioavailability. These modified compounds demonstrated potent antagonism at the oxytocin receptor. []
Applications
Drug Discovery: This scaffold has shown promise in developing inhibitors for various therapeutic targets, including:
LSD1 Inhibitors: Compounds based on this scaffold exhibited potent LSD1 inhibitory activity, leading to increased cellular H3K4 methylation and potent antiproliferative effects against leukemia and solid tumor cells. []
Oxytocin Antagonists: Modifications incorporating a related pyridine N-oxide moiety led to potent oxytocin antagonists with improved pharmacokinetic properties and oral bioavailability, potentially applicable in conditions where oxytocin signaling disruption is desired. []
EGFR Inhibitors: A novel irreversible EGFR inhibitor (CHMFL-EGFR-202) containing the 2-(Piperidin-4-ylmethoxy)pyridine moiety demonstrated potent activity against EGFR primary mutants and drug-resistant mutants, highlighting its potential in targeted cancer therapy. []
MNK Inhibitors: D25, a potent and selective MNK inhibitor incorporating the scaffold, showed promising results in reducing inflammation and organ injury in a sepsis mouse model. []
FLAP Inhibitors: Optimization of a FLAP inhibitor led to the discovery of AM803, a potent and orally bioavailable compound exhibiting extended pharmacodynamic effects in a rodent model. []
PDE10A Inhibitors: Development of a potent, selective, and efficacious PDE10A inhibitor, AMG 579, incorporating the scaffold, highlights its potential application in neurological disorders. []
Material Science: A luminescent cage-like silver complex incorporating a related 1,4-bis(pyridine-2-ylmethoxy)benzene ligand exhibited blue luminescence and a luminescent enhancement effect. []
Related Compounds
3-(Piperidin-4-ylmethoxy)pyridine
Compound Description: This compound acts as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), a promising drug target for certain cancers. It exhibits a Ki value as low as 29 nM against LSD1. Significantly, this compound demonstrates high selectivity, being >160× less active against monoamine oxidases A and B. Studies indicate that this compound competitively inhibits LSD1 by binding to the enzyme in a manner that competes with the dimethylated H3K4 substrate. []
Relevance: This compound is a positional isomer of 2-(Piperidin-4-ylmethoxy)pyridine. The only structural difference lies in the position of the piperidin-4-ylmethoxy substituent on the pyridine ring. []
Compound Description: This molecule is a reversible inhibitor of LSD1 with submicromolar potency. It features a 4-piperidinylmethoxy group, a 4-methylphenyl group, and a 4-cyanophenyl group attached to a central pyridine ring. Crystallographic analysis revealed that the cyano group of this inhibitor forms a crucial hydrogen bond with Lys661 within the catalytic site of LSD1. []
Relevance: This compound shares the core structure of 2-(Piperidin-4-ylmethoxy)pyridine and expands upon it. The addition of the p-tolyl and benzonitrile substituents at the 3- and 5- positions of the pyridine ring, respectively, significantly enhances its inhibitory activity towards LSD1. []
Compound Description: This compound requires a specific purification method to achieve high purity levels suitable for pharmaceutical applications. This method involves a water and organic solvent double-phase system with controlled pH adjustments, eliminating the need for crystallization steps used previously. []
Relevance: This compound represents a derivative of 2-(Piperidin-4-ylmethoxy)pyridine where a 4-chlorophenyl group is attached to the methylene bridge connecting the pyridine ring and the piperidin-4-yloxy moiety. []
Compound Description: Synthesized through a condensation reaction between 2-(piperidin-1-yl)quinoline-3-carbaldehyde and isonicotinic acid hydrazide, this compound's structure was confirmed using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, and mass spectrometry. []
Relevance: While this compound doesn't share the exact core structure of 2-(Piperidin-4-ylmethoxy)pyridine, it belongs to a similar chemical class. Both compounds incorporate a pyridine ring and a piperidine ring within their structures. They differ in the linker between these rings and the presence of additional substituents. []
Compound Description: This compound exists in various solvated forms and crystalline modifications. Research on this compound focuses on its potential to inhibit kinase signal transduction, specifically tyrosine kinase, making it a potential therapeutic agent for treating diseases like cancer. []
Relevance: Though structurally distinct from 2-(Piperidin-4-ylmethoxy)pyridine, this compound shares the common feature of a piperidin-4-ylmethoxy group. This suggests potential similarities in their binding interactions with certain biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.